2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
Reagents: 2,4,5-trimethylbenzenesulfonyl chloride, pyridazine derivative from Step 1
Conditions: Reaction in the presence of a base such as triethylamine, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
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Step 1: Synthesis of Pyridazine Ring
Reagents: 6-methylpyridazine, ethylamine
Conditions: Reflux in ethanol, followed by purification through recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyridazine ring is known to interact with nitrogen-containing enzymes, while the sulfonamide group can form strong hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities and exhibit similar biological activities.
Sulfonamide Derivatives: Other sulfonamide compounds, like sulfanilamide, also show antimicrobial properties and are used in medicinal chemistry.
Uniqueness
2,4,5-trimethyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is unique due to the combination of the pyridazine ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-9-13(3)15(10-12(11)2)23(21,22)18-8-7-17-16-6-5-14(4)19-20-16/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKATYRHWNQQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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